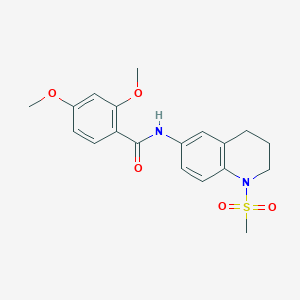

2,4-dimethoxy-N-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-6-yl)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2,4-dimethoxy-N-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-6-yl)benzamide, also known as ESI-09, is a small molecule inhibitor that has been extensively studied in scientific research. This compound has shown potential in various fields, including cancer research, neurology, and immunology.

Scientific Research Applications

Remote Sulfonylation of Aminoquinolines

Chengcai Xia et al. (2016) explored the copper(II)-catalyzed remote sulfonylation of N-(quinolin-8-yl)benzamide derivatives at the C5 position, using sodium sulfinates as sulfide sources. This method produces N-(5-(phenylsulfonyl)quinolin-8-yl)benzamide derivatives in an environmentally friendly manner, highlighting an application in synthesizing sulfonylated aromatic compounds for potential use in various chemical and pharmaceutical industries (Xia et al., 2016).

Synthesis of Dimethoxy-Benzothieno-Quinolines

J. Stuart et al. (1987) discussed the synthesis of dimethoxy-benzothieno-quinolines, which are prepared by photocyclization followed by several chemical transformations. These compounds have potential applications in the development of novel organic materials due to their unique structural and electronic properties (Stuart et al., 1987).

Antimalarial and COVID-19 Applications

Asmaa M. Fahim and Eman H. I. Ismael (2021) investigated the antimalarial activity of sulfonamide derivatives, which include compounds structurally related to the given chemical name. These compounds demonstrated promising in vitro antimalarial activity and were further analyzed for their potential against COVID-19 through computational calculations and molecular docking studies, showcasing their versatility in drug discovery (Fahim & Ismael, 2021).

Novel Synthesis Approaches

Teng Shao et al. (2014) reported on the discovery of 2-methoxy-3-phenylsulfonamino-5-(quinazolin-6-yl or quinolin-6-yl)benzamides as novel PI3K inhibitors and anticancer agents. This study presents a new approach to developing anticancer agents by utilizing bioisostere to design novel sulfonamino-containing benzamide derivatives, which could lead to advances in cancer therapy (Shao et al., 2014).

Safety and Hazards

This compound may cause skin and respiratory irritation . It is recommended to avoid breathing its dust/fume/gas/mist/vapors/spray. If it comes in contact with the skin, it should be washed off with plenty of soap and water. Protective gloves, clothing, eye protection, and face protection should be worn while handling this compound .

properties

IUPAC Name |

2,4-dimethoxy-N-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-6-yl)benzamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22N2O5S/c1-25-15-7-8-16(18(12-15)26-2)19(22)20-14-6-9-17-13(11-14)5-4-10-21(17)27(3,23)24/h6-9,11-12H,4-5,10H2,1-3H3,(H,20,22) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VAPGUYQNSVIQSM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)C(=O)NC2=CC3=C(C=C2)N(CCC3)S(=O)(=O)C)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22N2O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

390.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,4-dimethoxy-N-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-6-yl)benzamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[2-(diethylamino)-2-(furan-2-yl)ethyl]-2-(methylsulfanyl)pyridine-3-carboxamide](/img/structure/B2815431.png)

![2-(4-ethoxyphenyl)-5-{[3-(3-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}pyrazolo[1,5-d][1,2,4]triazin-4(5H)-one](/img/no-structure.png)

![(1-(methylsulfonyl)piperidin-4-yl)((1R,5S)-3-(phenylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)methanone](/img/structure/B2815439.png)